molecular formula C12H19Cl2N3O2 B1342295 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172891-02-9

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B1342295
CAS No.: 1172891-02-9
M. Wt: 308.2 g/mol
InChI Key: DLSPGHAZUBNVKS-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C({12})H({17})N({3})O({2})·2HCl and a molecular weight of 308.21 g/mol . This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with 1-chloropropane to form 1-(pyridin-2-yl)piperazine.

    Carboxylation: The piperazine derivative is then reacted with a carboxylating agent, such as chloroacetic acid, under basic conditions to introduce the propanoic acid moiety.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:

    Reactor Design: Use of stainless steel reactors with precise temperature and pH control.

    Purification: Crystallization and recrystallization techniques to obtain the pure dihydrochloride salt.

    Quality Control: Rigorous testing for purity and consistency using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Pyridin-3-yl)piperazin-1-yl]propanoic acid dihydrochloride
  • 3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid dihydrochloride
  • 3-[4-(Pyridin-2-yl)piperazin-1-yl]butanoic acid dihydrochloride

Uniqueness

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the propanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPGHAZUBNVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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